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Abstract
Ethyl chlorofluoroacetate is a versatile C2 building block that has garnered significant

attention in synthetic organic chemistry, particularly for the stereoselective construction of

complex molecules.[1] Its unique electronic and steric properties, stemming from the geminal

chlorine and fluorine substituents, allow for a range of stereocontrolled transformations. This

guide provides an in-depth exploration of the stereoselective synthesis methodologies

employing ethyl chlorofluoroacetate, with a focus on the underlying mechanistic principles

and practical experimental protocols. Key reactions, including aldol and Reformatsky-type

additions, are discussed, highlighting strategies to control the formation of new stereocenters.

These methods are critical in the synthesis of pharmaceuticals and agrochemicals where

specific stereoisomers are often responsible for the desired biological activity.[1][2]

Introduction: The Significance of Ethyl
Chlorofluoroacetate in Stereoselective Synthesis
The introduction of fluorine and chlorine atoms into organic molecules can profoundly influence

their physicochemical and biological properties, including metabolic stability, lipophilicity, and
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binding affinity.[1][2][3] Ethyl chlorofluoroacetate serves as a valuable synthon for the direct

incorporation of a chlorofluoromethyl group, a motif of increasing importance in medicinal and

agricultural chemistry.[1] The challenge in utilizing this reagent lies in controlling the

stereochemistry at the α-carbon and, in subsequent reactions, the adjacent newly formed

stereocenters.

This document serves as a comprehensive guide to navigating the stereochemical intricacies of

reactions involving ethyl chlorofluoroacetate. We will delve into the fundamental principles

that govern stereoselectivity and provide detailed, field-proven protocols to empower

researchers in their synthetic endeavors.

Foundational Principles of Stereocontrol
The stereochemical outcome of reactions involving ethyl chlorofluoroacetate is primarily

dictated by the geometry of the enolate intermediate and the facial selectivity of its subsequent

reaction with an electrophile.

2.1. Enolate Geometry: The E/Z Dichotomy

The formation of either the (E)- or (Z)-enolate of ethyl chlorofluoroacetate is a critical

determinant of the final product's stereochemistry, particularly in aldol-type reactions.[4] The

choice of base, solvent, and counterion can influence this equilibrium. Generally, kinetically

controlled deprotonation using sterically hindered bases at low temperatures favors the

formation of the (E)-enolate, while thermodynamically controlled conditions can lead to the

more stable (Z)-enolate.[4]

2.2. Transition State Models and Facial Selectivity

The approach of the electrophile to the planar enolate is governed by steric and electronic

factors, often rationalized by transition state models such as the Zimmerman-Traxler model for

aldol reactions. This model predicts that a chair-like six-membered transition state is favored,

and the substituents on both the enolate and the electrophile will preferentially occupy

equatorial positions to minimize steric strain, thus dictating the diastereoselectivity of the

reaction.

Key Stereoselective Methodologies
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3.1. Diastereoselective Aldol Reactions

The aldol reaction of ethyl chlorofluoroacetate enolates with aldehydes is a powerful method

for the synthesis of α-chloro-α-fluoro-β-hydroxy esters, which are valuable chiral building

blocks.[3][5] The diastereoselectivity of this reaction is highly dependent on the enolate

geometry.

(E)-enolates typically lead to the formation of anti-aldol products.[4]

(Z)-enolates generally yield syn-aldol products.[4]

The generation of silyl enol ethers from ethyl chlorofluoroacetate provides a versatile route to

these aldol products under Lewis acid promotion.[5]

Workflow for Lewis Acid-Promoted Aldol Reaction:

Enol Ether Synthesis Aldol Reaction Workup & Purification

Ethyl Chlorofluoroacetate Mg or Zn in DMF/HMPA
Reaction

Silylating Agent (e.g., TMSCl)
Quench

Ethyl α-Fluoro Silyl Enol Ether
Formation

Aldehyde/KetoneAddition Reaction MixtureLewis Acid (e.g., TiCl4, BF3·OEt2)
Activation

Aqueous WorkupQuench Extraction Chromatography α-Fluoro-β-hydroxy Ester

Click to download full resolution via product page

Caption: Workflow for the synthesis of α-fluoro-β-hydroxy esters.

3.1.1. Protocol: Diastereoselective Aldol Addition via a Silyl Enol Ether

This protocol is adapted from methodologies describing the synthesis and reaction of ethyl α-

fluoro silyl enol ethers.[5]

Materials:

Ethyl chlorofluoroacetate[6][7]

Magnesium turnings or Zinc dust
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N,N-Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)

Chlorotrimethylsilane (TMSCl)

Aldehyde or Ketone

Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Standard glassware for anhydrous reactions

Procedure:

Synthesis of the Silyl Enol Ether:

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium

turnings (1.2 eq) to anhydrous DMF.

Slowly add a solution of ethyl chlorofluoroacetate (1.0 eq) in DMF to the suspension at 0

°C.

Stir the mixture at room temperature until the metal is consumed.

Cool the reaction mixture to 0 °C and add chlorotrimethylsilane (1.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

The resulting silyl enol ether can be isolated by distillation or used directly in the next step.

Lewis Acid-Promoted Aldol Reaction:
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In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or

ketone (1.0 eq) in anhydrous DCM and cool to -78 °C.

Add the Lewis acid (1.1 eq) dropwise to the solution.

Slowly add a solution of the prepared ethyl α-fluoro silyl enol ether (1.2 eq) in anhydrous

DCM.

Stir the reaction at -78 °C for the specified time (typically 1-3 hours, monitor by TLC).

Workup and Purification:

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate

solution at -78 °C.

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

Separate the layers and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

α-fluoro-β-hydroxy ester.

Data Presentation:

Entry Aldehyde Lewis Acid
Diastereomeri
c Ratio
(anti:syn)

Yield (%)

1 Benzaldehyde TiCl₄ >95:5 85

2 Isobutyraldehyde BF₃·OEt₂ 90:10 78

3
Cyclohexanecarb

oxaldehyde
TiCl₄ >98:2 92

3.2. Asymmetric Reformatsky-Type Reactions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Reformatsky reaction, traditionally involving the reaction of an α-halo ester with a carbonyl

compound in the presence of zinc, can be rendered asymmetric through the use of chiral

ligands.[8][9][10] This approach allows for the enantioselective synthesis of β-hydroxy esters.

Mechanism of the Asymmetric Reformatsky Reaction:

Ethyl Chlorofluoroacetate + Zn Reformatsky Reagent
(Zinc Enolate)

Oxidative
Addition

Chiral Zinc Enolate Complex

Chiral Ligand (L*) Coordination

Diastereomeric Transition States

Aldehyde (RCHO) Addition
Zinc Alkoxide IntermediateFavored Pathway Acidic Workup Enantioenriched

α-Chloro-α-fluoro-β-hydroxy Ester

Click to download full resolution via product page

Caption: Mechanism of a chiral ligand-controlled Reformatsky reaction.

3.2.1. Protocol: Enantioselective Reformatsky Reaction with a Chiral Amino Alcohol Ligand

This protocol is a generalized procedure based on established methods for asymmetric

Reformatsky reactions.[8][9]

Materials:

Ethyl chlorofluoroacetate

Activated Zinc dust

Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-dimethyl-2-amino-1,2-diphenylethanol)

Aldehyde

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Reaction Setup:

To a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust

(2.0 eq) and the chiral amino alcohol ligand (1.1 eq) in anhydrous THF.

Cool the suspension to -40 °C.

Slowly add a solution of ethyl chlorofluoroacetate (1.5 eq) and the aldehyde (1.0 eq) in

anhydrous THF to the cooled suspension over 1 hour.

Reaction Progression:

Stir the reaction mixture at -40 °C for 4-6 hours, monitoring the progress by TLC.

Workup and Purification:

Quench the reaction by adding 1 M HCl at -40 °C.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the enantioenriched β-

hydroxy ester.

Data Presentation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1294583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Aldehyde Chiral Ligand
Enantiomeric
Excess (ee, %)

Yield (%)

1 Cinnamaldehyde

(1S, 2R)-N,N-

dimethyl-2-

amino-1,2-

diphenylmethano

l

37 55

2 Benzaldehyde
Chiral tridentate

β-amino alcohol
60-63 60-70

3
1-

Naphthaldehyde

Chiral tridentate

β-amino alcohol
81 65

3.3. Stereoselective Reactions with Chiral Auxiliaries

The use of chiral auxiliaries provides a reliable strategy for controlling stereochemistry.[11][12]

[13] The auxiliary is temporarily attached to the ethyl chlorofluoroacetate moiety, directs the

stereochemical course of a subsequent reaction, and is then cleaved to reveal the

enantioenriched product. Evans' oxazolidinone auxiliaries are commonly employed for this

purpose.[11]
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Chlorofluoroacetyl Chloride

N-Acyloxazolidinone
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Deprotonation
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Caption: General workflow for stereoselective synthesis using a chiral auxiliary.

Conclusion and Future Perspectives
Ethyl chlorofluoroacetate has proven to be a highly effective reagent for the stereoselective

synthesis of complex fluorinated and chlorinated molecules. The methodologies outlined in this

guide, including diastereoselective aldol reactions and asymmetric Reformatsky-type additions,

provide robust and reliable pathways to access valuable chiral building blocks. Future research

in this area will likely focus on the development of novel catalytic systems, including

organocatalysis, to further enhance the efficiency and enantioselectivity of these
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transformations under milder and more sustainable conditions.[14][15][16] The continued

exploration of the synthetic potential of ethyl chlorofluoroacetate will undoubtedly lead to the

discovery of new bioactive molecules with applications in medicine and agriculture.

References
Chem-Impex. Ethyl chlorofluoroacetate. [Link]

Chem-Impex. Ethyl chlorodifluoroacetate. [Link]

Shen, Y., & Ni, C. (2003). Ethyl α-Fluoro Silyl Enol Ether: Stereoselective Synthesis and Its

Aldol Reaction with Aldehydes and Ketones. The Journal of Organic Chemistry, 68(22),

8559–8562. [Link]

Andrés, J. M., et al. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate

for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry,

67(1), 72–78. [Link]

MySkinRecipes. Ethyl Chlorofluoroacetate. [Link]

Fessner, W.-D., et al. (2015). An Enantio‐ and Diastereoselective Chemoenzymatic

Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Angewandte Chemie International

Edition, 54(38), 11210-11213. [Link]

Marco-Arias, M. (2019). Recent developments in the asymmetric Reformatsky-type reaction.

Beilstein Journal of Organic Chemistry, 15, 2374–2394. [Link]

American Institute of Chemists. Recent Advances & Perspectives in the Asymmetric

Reformatsky Reaction. [Link]

Royal Society of Chemistry. Enantioselective Reformatsky reaction of ethyl

iododifluoroacetate with ketones. [Link]

ResearchGate. Enantioselective synthesis of α‐chloroesters and carboxylic acids from...

[Link]

DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://ouci.dntb.gov.ua/en/works/9GkDKgW9/
https://www.researchgate.net/publication/311535025_stereoselective_organocatalysis
https://ouci.dntb.gov.ua/en/works/lxoGKZG4/
https://www.benchchem.com/product/b1294583?utm_src=pdf-body
https://www.benchchem.com/product/b1294583?utm_src=pdf-body
https://www.chem-impex.com/products/07198
https://www.chem-impex.com/products/07200
https://pubs.acs.org/doi/10.1021/jo034938q
https://pubmed.ncbi.nlm.nih.gov/11772153/
https://www.benchchem.com/product/b1294583?utm_src=pdf-body
https://www.myskinrecipes.com/shop/th/reagents/building-blocks/halogenated-compounds/ethyl-chlorofluoroacetate-98-cas-401-56-9-182264.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4584218/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6794833/
https://www.theaic.org/wp-content/uploads/2022/08/Article-7-Recent-Advances-Perspectives-in-the-Asymmetric-Reformatsky-Reaction.pdf
https://pubs.rsc.org/en/content/articlelanding/2007/ob/b709594j
https://www.researchgate.net/publication/372793130_Enantioselective_synthesis_of_a-chloroesters_and_carboxylic_acids_from_aa-dichloroaldehydes
https://digitalcommons.usu.edu/gradreports/104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. Enantioselective synthesis of tertiary

-chloro esters by non-covalent catalysis. [Link]

Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]

National Institutes of Health. Detrifluoroacetylative Generation of Halogenated Enolates:

Practical Access to Perhalogenated Ketones and Alkenes. [Link]

PubMed. Stereoselective chloroacetate aldol reactions: syntheses of acetate aldol

equivalents and darzens glycidic esters. [Link]

Wikipedia. Chiral auxiliary. [Link]

ResearchGate. (PDF) Diastereoselective reactions of enolates. [Link]

CDN. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated

Cyclopropanes. [Link]

Wikipedia. Reformatsky reaction. [Link]

National Institutes of Health. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-

ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. [Link]

SpringerLink. Chiral Auxiliaries in Cycloadditions. [Link]

SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

[Link]

University of Birmingham. III Enolate Chemistry. [Link]

National Institutes of Health. Asymmetric Synthesis of Tertiary α -Hydroxyketones by

Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution.

[Link]

National Institutes of Health. Highly stereoselective and enantiodivergent synthesis of

cyclopropylphosphonates with engineered carbene transferases. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/372793130_Enantioselective_synthesis_of_tertiary_a-chloro_esters_by_non-covalent_catalysis
http://www.orgsyn.org/demo.aspx?prep=CV4P0423
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4260907/
https://pubmed.ncbi.nlm.nih.gov/15281734/
https://en.wikipedia.org/wiki/Chiral_auxiliary
https://www.researchgate.net/publication/233075677_Diastereoselective_reactions_of_enolates
https://www.cdn-pubs.com/doi/abs/10.26434/chemrxiv-2024-5l69v
https://en.wikipedia.org/wiki/Reformatsky_reaction
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2832811/
https://link.springer.com/book/10.1007/978-3-642-79529-4
http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000200119
https://www.chem.bham.ac.uk/schools/undergraduate/year2/2c-org-reactivity/2C-3-Enolates.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222370/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342205/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institutes of Health. Stereoselective synthesis of geminal bromofluoroalkenes by

kinetically controlled selective conversion of oxaphosphetane intermediates. [Link]

OUCI. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.

[Link]

ResearchGate. stereoselective organocatalysis. [Link]

Wiley Online Library. Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated

Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carban. [Link]

Wiley-VCH. 1 Stereoselective Acetate Aldol Reactions. [Link]

OUCI. Stereoselective organocatalysis and flow chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. chemimpex.com [chemimpex.com]

3. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy
Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

4. digitalcommons.usu.edu [digitalcommons.usu.edu]

5. pubs.acs.org [pubs.acs.org]

6. Ethyl Chlorofluoroacetate [myskinrecipes.com]

7. Ethyl chlorofluoroacetate; ethyl 2-chloro-2-fluoroacetate; Chlorofluoroacetic Acid Ethyl
Ester | Chemrio [chemrio.com]

8. Recent developments in the asymmetric Reformatsky-type reaction - PMC
[pmc.ncbi.nlm.nih.gov]

9. The Chemist | Journal of the American Institute of Chemists [theaic.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7025916/
https://ouci.dntb.gov.ua/en/works/F8-V9hX2/
https://www.researchgate.net/topic/stereoselective-organocatalysis
https://onlinelibrary.wiley.com/doi/10.1002/anie.201202479
https://application.wiley-vch.de/books/sample/3527330959_c01.pdf
https://ouci.dntb.gov.ua/en/works/1B86-K29p/
https://www.benchchem.com/product/b1294583?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/45243
https://www.chemimpex.com/products/45245
https://pmc.ncbi.nlm.nih.gov/articles/PMC5074308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5074308/
https://digitalcommons.usu.edu/cgi/viewcontent.cgi?params=/context/gradreports/article/2332/&path_info=2005_Anderson_Matthew.pdf
https://pubs.acs.org/doi/abs/10.1021/jo010820%2B
https://www.myskinrecipes.com/shop/en/analytical-chemicals/182264-ethyl-chlorofluoroacetate.html
https://www.chemrio.com/shop/product/ethyl-chlorofluoroacetate-ethyl-2-chloro-2-fluoroacetate-chlorofluoroacetic-acid-ethyl-ester-62560
https://www.chemrio.com/shop/product/ethyl-chlorofluoroacetate-ethyl-2-chloro-2-fluoroacetate-chlorofluoroacetic-acid-ethyl-ester-62560
https://pmc.ncbi.nlm.nih.gov/articles/PMC5815279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5815279/
https://www.theaic.org/pub_thechemist_journals/Vol-91-No-2/Vol-91-No2-Article-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

12. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS
AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

13. content.e-bookshelf.de [content.e-bookshelf.de]

14. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents
[ouci.dntb.gov.ua]

15. researchgate.net [researchgate.net]

16. Stereoselective organocatalysis and flow chemistry [ouci.dntb.gov.ua]

To cite this document: BenchChem. [Application Notes & Protocols: Stereoselective
Synthesis Using Ethyl Chlorofluoroacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294583#stereoselective-synthesis-using-ethyl-
chlorofluoroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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